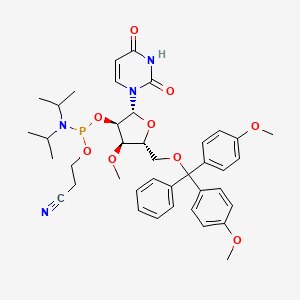

3'-O-Me-U-2'-phosphoramidite

Description

Properties

Molecular Formula |

C40H49N4O9P |

|---|---|

Molecular Weight |

760.8 g/mol |

IUPAC Name |

3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-37-36(49-7)34(52-38(37)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 |

InChI Key |

FPRLFGWVAXFXTL-XKZJCBTISA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |

Origin of Product |

United States |

Synthesis Methodologies for 3 O Me U 2 Phosphoramidite

Precursor Synthesis and Regioselective Functionalization Strategies

A critical step in the synthesis is the regioselective methylation of uridine (B1682114) at the 3'-hydroxyl group, which is then followed by the selective introduction of the phosphoramidite (B1245037) moiety at the 2'-hydroxyl position.

The synthesis of 3'-O-methyluridine is often accomplished as a part of a mixture with its 2'-O-methyl isomer, which is typically the major product in many methylation reactions of uridine. The challenge lies in maximizing the yield of the 3'-isomer and its efficient separation.

One common method involves the reaction of uridine with a methylating agent in the presence of a catalyst that can influence the regioselectivity of the reaction. For instance, the use of diazomethane (B1218177) in the presence of stannous chloride dihydrate has been reported to yield a mixture of 2'-O-methyluridine and 3'-O-methyluridine. google.com In some cases, the 3'-O-methyluridine can be obtained in significant amounts, for example, a 28% yield of 3'-O-methyluridine has been reported alongside a 58% yield of 2'-O-methyluridine. google.com

The separation of the 2'- and 3'-O-methyl isomers is a crucial step and is typically achieved by chromatographic techniques, such as silica (B1680970) gel chromatography. google.com The different polarity of the two isomers allows for their effective separation.

To streamline the synthesis, the 5'-hydroxyl group of uridine is often protected prior to the methylation step. The dimethoxytrityl (DMT) group is a common choice for this purpose due to its ease of introduction and its subsequent removal under mild acidic conditions. This initial protection prevents methylation at the 5'-position, simplifying the product mixture.

Table 1: Methods for the Synthesis of 3'-O-Methyluridine

| Starting Material | Methylating Agent | Catalyst/Conditions | Products & Typical Ratio (2'-isomer : 3'-isomer) | Reference |

| Uridine | Diazomethane | Stannous chloride dihydrate in methanol (B129727)/glyme | 2'-O-methyluridine : 3'-O-methyluridine (~2:1) | google.com |

| 5'-O-DMT-uridine | Methyl Iodide / Silver Oxide | Benzene, 40°C | Primarily 2'-O-methyl isomer with 3'-O-methyl as a minor product | google.com |

| Uridine | NaH / Methyl Iodide | -20°C in CH₂Cl₂ | Mixture of 2'-O-methyl and 3'-O-methyl isomers | google.com |

This table is a representation of common methods and the data is compiled from various sources. The exact ratios can vary based on specific reaction conditions.

Once the 3'-O-methyluridine precursor, often with a 5'-O-DMT protecting group, is obtained and purified, the next critical step is the selective phosphitylation of the 2'-hydroxyl group. This reaction introduces the phosphoramidite moiety, which is essential for the subsequent use of the monomer in oligonucleotide synthesis.

The standard reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), at reduced temperatures to minimize side reactions.

The selectivity of the phosphitylation reaction for the 2'-hydroxyl group is crucial. The presence of the methyl group at the 3'-position does not completely hinder the reactivity of the 2'-hydroxyl, but careful control of the reaction conditions is necessary to avoid any undesired reactions. The progress of the phosphitylation is often monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. google.com

Protecting Group Chemistry in the Preparation of the Phosphoramidite Monomer

The success of the synthesis of 3'-O-Me-U-2'-phosphoramidite heavily relies on an effective protecting group strategy to ensure that the desired reactions occur at the correct positions.

For uridine, the nucleobase itself has a reactive imide proton (N3-H) that can potentially undergo side reactions during the synthesis. While sometimes the synthesis is performed without protection on the uracil (B121893) base, in many cases, a protecting group is introduced at the N3-position to prevent these side reactions. google.com

Common protecting groups for the N3-position of uridine include acyl groups like benzoyl (Bz). google.com These groups can be introduced using the corresponding acyl chloride in the presence of a base. The N3-benzoyl group is stable under the conditions of phosphitylation and oligonucleotide synthesis and can be removed during the final deprotection step. The use of more labile protecting groups, such as the phenoxyacetyl (Pac) group, has also been explored to allow for milder deprotection conditions. diva-portal.org

A well-defined hydroxyl protection scheme is fundamental for the synthesis.

5'-Hydroxyl Protection: The primary 5'-hydroxyl group is almost universally protected with the acid-labile dimethoxytrityl (DMT) group. The DMT group serves two main purposes: it prevents the 5'-hydroxyl from participating in unwanted reactions during the synthesis of the phosphoramidite, and its characteristic orange color upon acidic cleavage provides a convenient method for monitoring the efficiency of coupling reactions during automated oligonucleotide synthesis.

3'-Hydroxyl "Protection": In the case of this compound, the 3'-hydroxyl group is permanently "protected" by a methyl group. This methylation is the key modification that is ultimately incorporated into the final oligonucleotide.

2'-Hydroxyl Functionalization: The 2'-hydroxyl group is the site of the phosphitylation reaction. It remains unprotected during the final phosphitylation step to allow for the introduction of the phosphoramidite moiety.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions at each step is critical to maximize the yield and ensure the high purity of the final this compound product.

Key parameters that are often optimized include:

Anhydrous Conditions: All reactions, especially the phosphitylation step, must be carried out under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the phosphitylating agent and the resulting phosphoramidite, significantly reducing the yield and purity. cymitquimica.com

Temperature Control: The phosphitylation reaction is typically performed at low temperatures (e.g., -10°C to 0°C) to control the reactivity of the phosphitylating agent and minimize the formation of byproducts.

Activator Choice: During oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole. The choice and concentration of the activator can influence the coupling efficiency. oup.com

Purification: Chromatographic purification, typically using silica gel, is essential after each major synthetic step to isolate the desired product from unreacted starting materials, isomers, and other byproducts. google.com The purity of the final phosphoramidite is often assessed by HPLC and ³¹P NMR spectroscopy, which should show a characteristic signal for the phosphoramidite phosphorus atom. google.com

Table 2: Typical Reaction Conditions for Phosphitylation

| Precursor | Phosphitylating Agent | Base/Activator | Solvent | Temperature | Typical Yield |

| 5'-O-DMT-3'-O-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Anhydrous Dichloromethane | -10°C to rt | 65-85% (inferred) |

| 5'-O-DMT-2'-O-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA / 1H-tetrazole | Anhydrous Acetonitrile | rt | >90% |

This table provides representative conditions. The yield for the 3'-O-methyl isomer is inferred from data on analogous 2'-O-methyl compounds, as specific data is less common in the literature.

Role of Activators and Solvents

The synthesis of this compound, like other nucleoside phosphoramidites, involves a critical phosphitylation step where a phosphitylating agent is coupled to the 2'-hydroxyl group of a suitably protected 3'-O-methyluridine precursor. This reaction is not spontaneous and requires the presence of both a specific activator and an appropriate solvent system to proceed efficiently and selectively.

The primary role of the activator is to protonate the nitrogen atom of the phosphitylating agent's diisopropylamino group, converting it into a good leaving group. hud.ac.uk This generates a highly reactive phosphitylating intermediate. The choice of activator is crucial as its acidity influences the reaction kinetics and the stability of the resulting activated species. hud.ac.uk Commonly used activators in phosphoramidite synthesis are weakly acidic azole compounds. wikipedia.orggoogle.com

Key Activators in Phosphoramidite Synthesis:

| Activator | Common Abbreviation | Key Characteristics |

| 1H-Tetrazole | --- | The traditional activator; effective but can be explosive in solid form and has limited solubility in acetonitrile. wikipedia.orggoogle.com |

| 4,5-Dicyanoimidazole (B129182) | DCI | More acidic and more soluble in acetonitrile than 1H-tetrazole, allowing for faster coupling reactions. google.comfujifilm.com |

| 5-Ethylthio-1H-tetrazole | ETT | A highly effective activator that promotes rapid coupling. hud.ac.ukfujifilm.com |

| 5-Benzylthio-1H-tetrazole | BTT | Used for activating phosphoramidites, particularly in cases requiring high coupling efficiency. fujifilm.comnih.govacs.org |

The solvent system must fulfill several criteria: it must dissolve the protected nucleoside, the phosphitylating agent, and the activator, while being inert to the highly reactive intermediates generated during the reaction. biosolve-chemicals.eu The solvent must also be anhydrous, as the presence of water leads to the hydrolysis of the phosphoramidite product into undesirable H-phosphonate or phosphite (B83602) triester impurities. wikipedia.orgresearchgate.net

Common Solvents in Phosphitylation:

Acetonitrile (MeCN): The most widely used solvent for the coupling step in automated oligonucleotide synthesis due to its ability to dissolve most reagents and its low viscosity. wikipedia.orgbiosolve-chemicals.eu It is typically used in "extra dry" or "DNA synthesis" grade. biosolve-chemicals.eu

Dichloromethane (DCM): Often used as the solvent for the phosphitylation reaction itself during the preparation of the monomer, before its use in an automated synthesizer. nih.govumich.edu It is a good solvent for protected nucleosides and phosphitylating reagents.

Tetrahydrofuran (THF): Can also be used, but care must be taken to remove peroxides, which can cause unwanted oxidation of the phosphoramidite. researchgate.net

The efficiency of the synthesis is therefore a synergistic effect of the chosen activator and solvent. For instance, an activator with higher solubility in acetonitrile, such as DCI, can lead to more efficient and faster reactions compared to less soluble activators. google.comfujifilm.com

Purification Techniques for the Monomer

The purity of the this compound monomer is paramount for the successful synthesis of high-quality oligonucleotides. Impurities in the phosphoramidite can lead to side reactions, lower coupling efficiencies, and the introduction of errors into the synthesized nucleic acid sequence. google.com Therefore, rigorous purification of the crude product after the phosphitylation reaction is essential.

The standard and most widely used method for purifying nucleoside phosphoramidites on both laboratory and larger scales is silica gel column chromatography . wikipedia.orggoogle.com Since phosphoramidites are sensitive to acid, which can cause detritylation of the 5'-O-DMT group, the silica gel is typically pre-equilibrated with an eluent containing a small amount of a tertiary amine base, such as triethylamine (B128534) (typically 3-5%). wikipedia.org This basic modifier neutralizes the acidic sites on the silica surface, preventing product degradation during chromatography. wikipedia.org

An alternative to traditional silica gel chromatography is a process involving liquid-liquid extraction. google.com This method uses a biphasic system of polar and apolar solvents to separate the desired phosphoramidite from more polar impurities. google.com While reducing solvent usage compared to large-scale chromatography, it may require subsequent purification steps. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both the analysis and purification of phosphoramidites. atdbio.com Reversed-phase HPLC is particularly effective for separating the target phosphoramidite from closely related impurities. atdbio.com

The purity of the final product is commonly assessed by ³¹P NMR spectroscopy. The this compound, having a chiral phosphorus (P(III)) center, will exhibit two distinct peaks corresponding to the two diastereomers, typically around 149 ppm. wikipedia.org The presence of impurities such as phosphite triesters can be identified by characteristic peaks at different chemical shifts (around 138-140 ppm). wikipedia.org

Comparison with Synthetic Routes of Related 2'-Modified Uridine Phosphoramidites

The synthesis of this compound shares a common final step with other 2'-modified uridine phosphoramidites—the phosphitylation of a free hydroxyl group. However, the strategies for introducing the specific modification at the 2'-position vary significantly depending on the nature of the substituent. The synthesis of the 2'-O-methyl precursor is relatively straightforward, often starting from 3',5'-O-protected uridine and involving methylation of the 2'-hydroxyl group. beilstein-journals.org

Below is a comparison of synthetic approaches for various 2'-modified uridine phosphoramidites:

| 2'-Modification | Key Synthetic Strategy | Starting Material Example | Key Features & Differences |

| 2'-O-Methyl (2'-OMe) | Direct alkylation of the 2'-hydroxyl group of a protected uridine. beilstein-journals.org | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine. beilstein-journals.org | A common and well-established modification. The synthesis of the precursor nucleoside is relatively direct. beilstein-journals.org |

| 2'-O-Methoxyethyl (2'-O-MOE) | Alkylation of the 2'-hydroxyl with 2-methoxyethyl halide. broadpharm.com | Protected uridine with a free 2'-OH group. | The introduction of the bulkier MOE group requires specific reaction conditions to ensure efficient alkylation. broadpharm.com |

| 2'-Fluoro (2'-F) | Nucleophilic substitution using a fluorinating agent (e.g., DAST) on a precursor with a 2'-hydroxyl in the "up" (arabino) configuration. beilstein-journals.org | 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-ᴅ-arabinofuranosyl bromide coupled with the nucleobase. beilstein-journals.org | Requires stereochemical inversion at the 2'-position, making the precursor synthesis more complex than for 2'-OMe. beilstein-journals.org |

| 2'-C-Allyl | Radical allylation at the 2'-position of a protected uridine derivative. oup.com | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-phenoxythiocarbonyl-uridine. oup.com | Involves the formation of a C-C bond at the 2' position, a fundamentally different approach from O-alkylation or substitution. oup.com |

| Locked Nucleic Acid (LNA) | Intramolecular cyclization to form a 2'-O,4'-C-methylene bridge. beilstein-journals.org | 4'-C-hydroxymethyl uridine derivative. beilstein-journals.org | Involves a multi-step synthesis to build the bicyclic sugar moiety before phosphitylation. beilstein-journals.org |

| 2'-Se-Methyl (2'-SeMe) | Introduction of a selenium-containing group, followed by methylation. nih.gov | Uridine precursor treated to create a 2'-selenide. nih.gov | A specialized modification for applications like X-ray crystallography, requiring handling of selenium reagents. nih.gov |

While the initial steps to create the modified nucleoside vary greatly, the final conversion to a phosphoramidite monomer generally follows a conserved pathway. The appropriately protected 2'-modified nucleoside, with its 5'-hydroxyl protected (commonly with a dimethoxytrityl, DMT, group) and a free 3'- or 2'-hydroxyl, is reacted with a phosphitylating agent like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or chloro(2-cyanoethoxy)-N,N-diisopropylaminophosphine in the presence of an activator. wikipedia.orgnih.gov This highlights a modular nature in the synthesis of phosphoramidite building blocks, where complex and diverse sugar modifications are installed prior to the conserved phosphitylation step that prepares them for automated oligonucleotide synthesis.

Incorporation of 3 O Me U 2 Phosphoramidite into Oligonucleotides

Mechanistic Considerations of Phosphoramidite (B1245037) Coupling at the 2'-Position

The chemical synthesis of oligonucleotides is a precisely controlled process, most commonly employing the phosphoramidite method on a solid support. twistbioscience.comwikipedia.org This method proceeds in a cyclic manner, with each cycle adding one nucleotide to the growing chain. sigmaaldrich.com The standard synthesis direction is 3' to 5', where a 5'-protected nucleoside phosphoramidite is coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. sigmaaldrich.comidtdna.com However, the use of a 2'-phosphoramidite, such as 3'-O-Me-U-2'-phosphoramidite, necessitates coupling at the 2'-position, which introduces distinct mechanistic considerations.

The fundamental mechanism of phosphoramidite coupling involves the activation of the phosphoramidite monomer by a weak acid catalyst, such as tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). sigmaaldrich.comnih.govchemrxiv.org This activation step protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. twistbioscience.comsigmaaldrich.com The free hydroxyl group of the support-bound oligonucleotide then performs a nucleophilic attack on the activated phosphorus center, forming a phosphite (B83602) triester linkage. sigmaaldrich.comhud.ac.uk In the case of a 2'-phosphoramidite, this nucleophilic attack occurs from the 2'-hydroxyl group of the terminal residue on the growing chain to form the desired 2'-5' linkage.

The incorporation of sterically demanding phosphoramidites, including 2'-O-modified ribonucleoside phosphoramidites, often requires adjustments to the standard solid-phase synthesis protocols to ensure high coupling efficiency. wikipedia.orgcam.ac.uk Coupling to a secondary hydroxyl group like the 2'-OH is inherently more challenging than coupling to the primary 5'-OH.

Key adaptations to the synthesis protocol may include:

Extended Coupling Times: While standard 2'-deoxynucleoside phosphoramidites couple rapidly (often within 20-30 seconds), sterically hindered monomers like 2'-O-protected ribonucleoside phosphoramidites may require significantly longer coupling times, ranging from 5 to 15 minutes or more, to achieve high yields. wikipedia.orgmdpi.comglenresearch.com

Activator Choice and Concentration: The choice of activator can significantly impact coupling kinetics. Highly activating catalysts such as DCI are often preferred over tetrazole for difficult couplings, as they can accelerate the reaction rate for sterically hindered 2'-modified monomers. google.com

Reagent Concentration: Using a higher concentration of the phosphoramidite monomer and activator relative to the support-bound material can help drive the coupling reaction to completion. sigmaaldrich.com

Modified Capping and Oxidation Steps: While the core chemistry of the capping (acetylating unreacted hydroxyl groups) and oxidation (converting the unstable phosphite triester to a stable phosphate (B84403) triester) steps remains the same, their timing and the specific reagents used might be optimized to accommodate the modified monomer. sigmaaldrich.commdpi.com For example, specific oxidation reagents may be chosen to be compatible with other protecting groups on the monomer. glenresearch.com

Researchers have developed specialized protocols for incorporating modified building blocks, such as using low-loading solid supports to minimize steric hindrance between growing chains or employing specific combinations of activators and extended reaction times tailored for the particular modification. mdpi.comnih.gov

Kinetic studies have shown that the rate of the coupling reaction is highly dependent on the substituents on the phosphorus atom and the nature of the nucleoside itself. nih.govoup.com The presence of a bulky protecting group at the 2'-position of a ribonucleoside phosphoramidite generally leads to slower reaction kinetics compared to their 2'-deoxy counterparts. wikipedia.org However, studies incorporating other 2'-modified phosphoramidites have demonstrated that with optimized conditions, coupling yields can still be very high, often exceeding 98-99%. nih.govoup.com

The following table summarizes typical coupling parameters that are often adjusted to accommodate sterically hindered phosphoramidites.

| Parameter | Standard DNA Synthesis | Adapted for 2'-Phosphoramidites | Rationale for Adaptation |

| Coupling Time | 20-60 seconds | 5-15+ minutes | Overcomes slower reaction kinetics due to steric hindrance at the 2'-position. wikipedia.orgglenresearch.com |

| Activator | 1H-Tetrazole | 4,5-Dicyanoimidazole (DCI) | DCI is a more potent activator, accelerating the coupling of less reactive monomers. google.com |

| Monomer Excess | ~10-fold | ~15-20-fold | Drives the equilibrium towards the coupled product for challenging reactions. sigmaaldrich.com |

Monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle provides a real-time, quantitative measure of the coupling efficiency of the preceding step. nih.gov This allows for the precise assessment of the incorporation efficiency of the this compound.

Strategies for Controlled Integration into DNA and RNA Chains

The ability to introduce modified nucleotides at specific positions is essential for systematically studying their effects on oligonucleotide structure and function. Automated solid-phase synthesis is ideally suited for this purpose.

Site-specific incorporation of this compound is achieved through the standard automated solid-phase synthesis cycle. wikipedia.org The synthesizer is programmed to deliver the modified phosphoramidite solution at the desired cycle, while standard A, C, G, or T/U phosphoramidites are used for all other positions in the sequence.

The process involves:

Assembling the oligonucleotide chain in the standard 3' to 5' direction.

At the specific cycle where the modification is required, the synthesis protocol is paused or programmed to introduce the this compound.

The synthesis then continues with standard phosphoramidites to complete the chain.

This method allows for the precise placement of one or more modified units at any desired location within the oligonucleotide—be it at the 3' or 5' terminus, or at an internal position. acs.org The synthesis of oligonucleotides containing site-specific 2'-modified nucleosides for various applications, including structural studies and the introduction of labels, is a well-established technique. nih.govacs.org

The incorporation of multiple this compound units into a single oligonucleotide chain is also programmatically controlled during automated synthesis. This can be achieved in several patterns:

Tandem Incorporation: Multiple modified units can be added consecutively to create a segment of 2'-5' linked residues.

Dispersed Incorporation: The modified units can be placed at various, non-contiguous positions throughout the chain.

To overcome this, researchers have developed robust synthesis protocols and purification strategies. For instance, "linker phosphoramidites" have been used to synthesize multiple separate oligonucleotides in a single run, a strategy that could be adapted for producing multiple copies of a modified sequence. nih.gov Furthermore, the development of highly efficient monomers and optimized deprotection conditions that are compatible with potentially sensitive modifications is crucial for the successful synthesis of oligonucleotides with multiple incorporation events. cam.ac.uknih.gov

Post-Synthetic Processing of Oligonucleotides Containing this compound Linkages

Following the completion of the chain assembly on the solid support, the oligonucleotide is fully protected and must undergo a series of post-synthetic processing steps to yield the final, functional molecule. wikipedia.orgsigmaaldrich.com These steps typically include cleavage from the solid support and removal of all protecting groups from the phosphate backbone and the nucleobases. nih.gov

The standard procedure involves:

Cleavage and Base Deprotection: The support-bound oligonucleotide is treated with a basic solution, most commonly concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). sigmaaldrich.comglenresearch.com This single treatment typically cleaves the succinyl linker, releasing the oligonucleotide from the support, and removes the acyl protecting groups (e.g., benzoyl on A and C, isobutyryl on G) from the exocyclic amines of the nucleobases. wikipedia.orgnih.gov

Phosphate Deprotection: The same basic treatment also removes the 2-cyanoethyl groups that protect the phosphite triester backbone, via a β-elimination reaction, to yield the native phosphodiester linkages. sigmaaldrich.com

Purification: The crude oligonucleotide product is then purified, often by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences (truncations) and other impurities. wikipedia.org

For oligonucleotides containing this compound, the key consideration is the stability of the non-canonical 2'-5' phosphodiester linkage under these deprotection conditions. While the standard 3'-5' phosphodiester bond is stable, the lability of RNA, which contains 2'-hydroxyls, to basic conditions is well-known and can lead to chain cleavage or phosphate migration. atdbio.com However, in the case of 3'-O-Me-U, the 3'-hydroxyl is capped with a stable methyl ether, which prevents 2'-3' cyclization and subsequent chain degradation at that site. The 2'-5' linkage itself is generally stable to the standard deprotection protocols used for DNA and 2'-O-methyl RNA synthesis. glenresearch.com The compatibility of all protecting groups on the modified monomer with the final deprotection scheme is a critical aspect that must be confirmed to ensure the integrity of the final product. nih.gov

Deprotection Protocols and Stability of the 3'-O-Me Group

Following the completion of solid-phase oligonucleotide synthesis, the crucial step of deprotection is performed to remove the protecting groups from the phosphate backbone and the exocyclic amino groups of the nucleobases. nih.gov This process is essential to yield a biologically active oligonucleotide.

Standard deprotection of oligonucleotides is typically achieved using basic conditions. The most common reagents for this purpose are concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) and methylamine (CH₃NH₂), often used as a 1:1 mixture known as AMA. google.com The deprotection process involves heating the oligonucleotide with the basic solution at an elevated temperature, commonly between 55°C and 65°C, for a duration that can range from a few minutes to several hours, depending on the specific protecting groups used. google.comyale.edu For oligonucleotides containing base-sensitive modifications, milder deprotection strategies are employed to prevent degradation of the modification. These can include the use of potassium carbonate in methanol (B129727) at room temperature. chemie-brunschwig.ch

The 3'-O-methyl group is an ether linkage, which is generally known to be chemically robust and stable under the standard basic conditions used for oligonucleotide deprotection. While specific studies focusing exclusively on the stability of the 3'-O-Me group on uridine (B1682114) during deprotection are not extensively detailed in publicly available literature, the analogous 2'-O-methyl modification is well-documented to be stable under these conditions. oup.com This stability is a key attribute that has led to the widespread use of 2'-O-methylated nucleotides in therapeutic and diagnostic applications. Given the chemical similarity, it is highly anticipated that the 3'-O-Me group exhibits comparable stability.

The table below summarizes common deprotection conditions used in oligonucleotide synthesis, which are expected to be compatible with the 3'-O-Me-U modification.

| Reagent(s) | Temperature (°C) | Duration | Typical Application |

| Concentrated Ammonium Hydroxide | 55 - 65 | 8 - 12 hours | Standard deprotection |

| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65 | 10 - 15 minutes | Fast deprotection |

| Potassium Carbonate in Methanol | Room Temperature | 4 hours | Ultra-mild deprotection for sensitive modifications |

It is important to note that the choice of deprotection protocol should also consider the protecting groups on the other nucleobases within the oligonucleotide sequence to ensure their complete and efficient removal without compromising the integrity of the 3'-O-methyl modification.

Structural and Biophysical Implications of 3 O Me U 2 Phosphoramidite Modifications

Conformational Analysis of Oligonucleotides Containing 2'-Phosphoramidite Linkages

Impact on Sugar Pucker Conformation (e.g., C2'-endo vs. C3'-endo)

The furanose ring of the ribose sugar in nucleic acids is not planar and exists in a dynamic equilibrium between two primary conformations: C2'-endo and C3'-endo. In DNA, the sugar typically adopts a C2'-endo pucker, which is characteristic of the B-form double helix. glenresearch.com In contrast, the presence of the 2'-hydroxyl group in RNA creates steric hindrance that favors the C3'-endo conformation, a hallmark of the A-form helix. glenresearch.comoup.com

The substitution of the 2'-hydroxyl with a 2'-O-methyl group, as introduced by 3'-O-Me-U-2'-phosphoramidite, reinforces the preference for the C3'-endo (North) conformation. glenresearch.comoup.comresearchgate.net This is attributed to the steric and stereoelectronic effects of the methoxy (B1213986) group, which favors an axial orientation, similar to the 2'-hydroxyl in RNA. oup.com Nuclear Magnetic Resonance (NMR) studies on oligonucleotides containing 2'-O-methylated nucleotides consistently show a strong preference for the C3'-endo sugar pucker. researchgate.net

| Nucleic Acid Type | Predominant Sugar Pucker | Associated Helical Form |

|---|---|---|

| DNA | C2'-endo (South) | B-form |

| RNA | C3'-endo (North) | A-form |

| 2'-O-Me Modified RNA | C3'-endo (North) | A-form |

Influence on Overall Helical Geometry (e.g., A-form vs. B-form Nucleic Acids)

This is particularly significant when these modified oligonucleotides hybridize to complementary RNA strands, as it pre-organizes the backbone into a conformation that is compatible with the A-form geometry of the RNA target. This pre-organization is thought to contribute to the enhanced thermodynamic stability of the resulting duplexes. nih.gov

Thermodynamic Stability of Modified Duplexes and Triplexes

A key advantage of incorporating 2'-O-methyl modifications is the enhanced thermodynamic stability of the resulting nucleic acid duplexes and triplexes. This stability is crucial for applications requiring strong and specific binding to target sequences.

Effects on Hybridization Affinity with Complementary Strands

Oligonucleotides containing 2'-O-methylated uridine (B1682114) exhibit increased hybridization affinity, as reflected by a higher melting temperature (Tm), when binding to complementary RNA and, to a lesser extent, DNA strands. mdpi.commdpi.com The increase in Tm is generally in the range of +0.9 to +1.6 °C per modification for a 2'-O-methoxyethyl (2'-MOE) modification, which is structurally similar to the 2'-OMe modification. biosearchtech.com This enhanced stability is attributed to several factors:

Pre-organization: As mentioned earlier, the C3'-endo sugar pucker pre-organizes the oligonucleotide into an A-form helix, reducing the entropic penalty of hybridization to an RNA target. nih.gov

Hydrophobic Interactions: The methyl group itself is hydrophobic and can participate in favorable interactions within the minor groove of the duplex. nih.gov

| Modification Type | ΔTm per Modification (°C) | Reference Duplex |

|---|---|---|

| 2'-O-Methyl (general) | ~ +1.0 | Modified/RNA |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | Modified/RNA |

Contribution to Nuclease Resistance and Enzymatic Degradation Profiles

One of the most significant advantages of 2'-O-methyl modifications is the substantial increase in resistance to nuclease degradation. biosearchtech.comnih.govglenresearch.com Nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids, often require the presence of a 2'-hydroxyl group for their activity. The replacement of this hydroxyl group with a methoxy group sterically hinders the approach of the nuclease, thereby protecting the oligonucleotide from enzymatic cleavage.

This enhanced stability is critical for in vivo applications where oligonucleotides are exposed to a variety of cellular nucleases. Both endonucleases and exonucleases are less effective at degrading 2'-O-methylated oligonucleotides compared to their unmodified RNA counterparts. nih.gov

| Oligonucleotide Type | Relative Nuclease Resistance |

|---|---|

| Unmodified RNA | Low |

| Unmodified DNA | Moderate |

| 2'-O-Methyl Modified RNA | High |

Hydration Properties and Intermolecular Interactions

The hydration shell surrounding a nucleic acid duplex plays a crucial role in its structure and stability. The 2'-O-methyl modification alters the hydration pattern of the oligonucleotide, primarily within the minor groove.

Studies using osmotic stressing have shown that the formation of 2'-O-methylated oligonucleotide duplexes releases fewer water molecules compared to the formation of RNA duplexes of the same sequence. nih.govresearchgate.net This suggests that 2'-OMe duplexes are less hydrated than their RNA counterparts. The methyl group increases the hydrophobicity of the minor groove, leading to a net lower number of water molecules in direct contact with the duplex. nih.govnih.gov

Computational Modeling and Simulation of Modified Nucleic Acid Structures

The introduction of chemical modifications to nucleic acids, such as the 3'-O-methyl group in uridine, necessitates the use of computational modeling and simulation to understand their structural and biophysical implications at an atomic level. These in silico approaches, particularly molecular dynamics (MD) simulations, provide a powerful lens to investigate the conformational landscape, dynamics, and interaction energies of modified oligonucleotides, complementing experimental data and guiding the design of novel nucleic acid-based therapeutics.

A cornerstone of accurate molecular simulation is the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. wayne.edu Standard force fields like AMBER and CHARMM are extensively parameterized for natural DNA and RNA but often require refinement or complete re-parameterization for modified nucleosides. wayne.eduuq.edu.au The process of developing these new parameters is meticulous, typically involving quantum mechanical (QM) calculations to derive key properties such as partial atomic charges, bond lengths, bond angles, and dihedral angles. nih.gov These QM-derived parameters are then validated against available experimental data, such as NMR or X-ray crystallography, to ensure they accurately reproduce the behavior of the modified molecule in a simulated environment. acs.org

For O-methylated nucleosides, a key area of investigation in computational studies is their effect on the sugar pucker conformation of the ribose ring. The sugar pucker is a critical determinant of nucleic acid structure, with the C3'-endo conformation being characteristic of A-form RNA helices and the C2'-endo conformation more prevalent in B-form DNA. Studies on the closely related 2'-O-methylated nucleosides have consistently shown that the methyl group sterically disfavors the C2'-endo conformation, leading to a strong preference for the C3'-endo pucker. researchgate.net This conformational preference helps to pre-organize the oligonucleotide into an A-form helical geometry, which can enhance binding affinity to complementary RNA strands. While direct computational studies on 3'-O-methyluridine are less common, it is reasonable to infer a similar, though potentially distinct, influence on the sugar pucker due to steric interactions within the furanose ring.

Molecular dynamics simulations of oligonucleotides containing 2'-O-methyl modifications have provided detailed insights into their structural and dynamic properties. These simulations have illustrated how such modifications can alter the local helical parameters, solvent accessibility, and the pattern of hydration in the minor groove. researchgate.net For instance, the methyl groups in the minor groove can displace water molecules, creating a more hydrophobic environment which may influence protein recognition and nuclease resistance. researchgate.net

Table 1: Key Parameters in Force Field Development for Modified Nucleosides

| Parameter | Description | Method of Derivation |

| Partial Atomic Charges | Distribution of electron density across the molecule, crucial for electrostatic interactions. | Quantum mechanics (QM) calculations, often using the Restrained Electrostatic Potential (RESP) fitting method. nih.gov |

| Bond Parameters | Equilibrium bond lengths and force constants that define the energy of bond stretching. | QM calculations and fitting to experimental crystallographic data. |

| Angle Parameters | Equilibrium bond angles and force constants that describe the energy of angle bending. | QM calculations and fitting to experimental crystallographic data. |

| Dihedral Angle Parameters | Torsional parameters that define the energy barriers for rotation around chemical bonds, including the glycosidic bond (χ) and backbone torsions. | QM potential energy surface scans and fitting to experimental NMR data on conformational preferences. acs.org |

| van der Waals Parameters | Lennard-Jones parameters (size and well depth) that describe non-bonded attractive and repulsive interactions. | Generally transferred from existing well-validated atom types or refined based on liquid properties. |

Table 2: Predicted Structural and Biophysical Effects of 3'-O-Me-U Modification (Extrapolated from 2'-O-Me-U studies)

| Property | Predicted Effect of 3'-O-Me-U Modification | Rationale/Supporting Evidence from 2'-O-Me-U Studies |

| Sugar Pucker Conformation | Strong preference for C3'-endo (North) conformation. | Steric hindrance between the O-methyl group and other sugar substituents in the C2'-endo (South) conformation. researchgate.net |

| Duplex Helical Geometry | Stabilization of A-form helix. | The C3'-endo pucker is a hallmark of A-form RNA. |

| Duplex Thermal Stability (Tm) | Generally stabilizing, particularly in RNA/RNA duplexes. | Pre-organization of the strand into an A-form geometry reduces the entropic penalty of duplex formation. |

| Nuclease Resistance | Enhanced resistance to certain endo- and exonucleases. | The methyl group can sterically block the approach of nuclease active sites. nih.gov |

| Hydration | Altered hydration patterns, particularly in the minor groove. | The hydrophobic methyl group can displace ordered water molecules. researchgate.net |

Role in Nucleic Acid Research and Advanced Constructs

Crafting Modified Ribonucleic Acid (RNA) Analogs

A Building Block for siRNA in RNAi Studies

The 2'-O-methyl modification, which can be introduced using phosphoramidites like 3'-O-Me-U-2'-phosphoramidite, is a common and effective modification used in siRNA design. thermofisher.combeilstein-journals.org This modification increases the nuclease resistance of the siRNA, making it less susceptible to degradation by enzymes within the cell. This enhanced stability allows the siRNA to remain active for longer periods, leading to more potent and sustained gene silencing.

Constructing Modified Aptamers and Detection Probes

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. This makes them valuable tools in diagnostics, therapeutics, and as detection probes. Modifications introduced into aptamers can improve their binding characteristics and stability.

The incorporation of 2'-O-methylated nucleotides, facilitated by reagents like this compound, can enhance the stability of aptamers in biological environments. glenresearch.com This increased stability is crucial for applications where the aptamer needs to function within a cell or in biological fluids.

Similarly, in the context of detection probes, such as those used in polymerase chain reaction (PCR) and microarrays, the stability and binding affinity of the oligonucleotide probes are critical for accuracy and sensitivity. The use of modified oligonucleotides, including those containing 2'-O-methylated uridine (B1682114), can lead to stronger and more specific hybridization, resulting in more reliable and reproducible experimental outcomes.

Utility in Mechanistic Studies of Nucleic Acid Enzymes

Understanding the intricate mechanisms by which enzymes interact with and process nucleic acids is a fundamental goal in molecular biology. Modified oligonucleotides, synthesized using building blocks like this compound, serve as invaluable tools in these investigations.

Investigating Substrate Recognition and Catalytic Mechanisms

By strategically placing modified nucleotides within a DNA or RNA substrate, researchers can probe the specific interactions between the nucleic acid and an enzyme. The 2'-O-methyl group can act as a steric probe, allowing scientists to map the regions of the nucleic acid that are in close contact with the enzyme's active site.

If the introduction of a 2'-O-methyl group at a particular position disrupts or alters the enzyme's activity, it suggests that the 2'-hydroxyl group at that position is important for substrate recognition or catalysis. acs.org This approach provides insights into how enzymes achieve their specificity and catalytic power.

A Tool for Studying DNAzymes and Ribozymes

DNAzymes and ribozymes are DNA and RNA molecules, respectively, that possess catalytic activity. acs.orgnih.gov They are of great interest for their potential therapeutic applications and as models for understanding the origins of life. nih.gov

Chemical modifications are often introduced into DNAzymes and ribozymes to enhance their stability and catalytic efficiency. glenresearch.comnih.gov The 2'-O-methyl modification is a widely used strategy in this context. nih.gov For instance, in the 10-23 DNAzyme, which is known to cleave RNA, incorporating 2'-O-methyl modifications at specific positions within the catalytic core and the binding arms can improve its performance. nih.gov While extensive modification can sometimes decrease catalytic activity, a carefully designed pattern of 2'-O-methylation can strike a balance between stability and function. nih.gov

Similarly, in the study of ribozymes, the introduction of 2'-O-methyl groups can help to elucidate the role of specific 2'-hydroxyl groups in the catalytic mechanism. acs.org By observing how these modifications affect the ribozyme's folding and activity, researchers can gain a deeper understanding of how these catalytic RNAs function.

Enabling Studies of Specialized Nucleic Acid Structures

Beyond the canonical double helix, nucleic acids can fold into a variety of complex three-dimensional structures, such as hairpins, pseudoknots, and G-quadruplexes. nih.gov These structures play important roles in various biological processes.

The Pivotal Role of this compound in Modern Nucleic Acid Chemistry

The chemical compound this compound is a specialized nucleoside phosphoramidite (B1245037), a class of compounds fundamental to the chemical synthesis of DNA and RNA. broadpharm.com This particular phosphoramidite contains a uridine nucleoside with a methyl group attached to the 3'-oxygen atom. Its unique structure makes it a valuable tool in various areas of nucleic acid research and biotechnology.

The modification of oligonucleotides is a critical strategy for a wide range of applications, including their use as biomaterials, in therapeutic development, and as tools for understanding biochemical processes. acs.org These modifications can be introduced at various points within the biopolymer, such as the nucleobase, the phosphate (B84403) backbone, or the ribose sugar. acs.org The 2'-O-methyl (2'-OMe) modification, a second-generation antisense modification, is particularly noteworthy for its ability to enhance the properties of therapeutic oligonucleotides. biosearchtech.com

Formation of Branched Oligonucleotides

While the direct role of this compound in forming branched oligonucleotides is not extensively detailed in the provided search results, the broader context of modified phosphoramidites is relevant. The synthesis of complex oligonucleotide structures, including branched variants, relies on the use of specialized phosphoramidite monomers that can direct the formation of non-linear chains. The unique positioning of the reactive phosphoramidite group at the 2'-position and the blocking methyl group at the 3'-position in this compound suggests its potential utility in creating specific branching points during solid-phase synthesis. This would allow for the construction of intricate three-dimensional nucleic acid architectures with tailored functions.

Investigation of Non-Canonical Base Pairing and Triple Helices

Oligonucleotides containing 2'-O-methyl modifications have been instrumental in the study of non-canonical base pairing and the formation of triple helices. glenresearch.com These structures are of significant interest for their potential to modulate gene expression. nih.gov

Key Research Findings:

Enhanced Stability of Triple Helices: The incorporation of 2'-O-methylated ribonucleotides, including derivatives of uridine, significantly stabilizes triple-helical structures compared to their DNA counterparts. glenresearch.combiosearchtech.com This increased stability is attributed to the pre-organized A-form helical structure of the 2'-O-methyl-modified strand, which reduces the entropic penalty of binding to double-stranded DNA. nih.gov

Modulation of Triplex Stability: The stability of these triple helices can be further fine-tuned by incorporating additional modifications. For instance, the inclusion of 2'-O-Me-5-Me-U residues can further increase triplex stability. biosearchtech.com

Probing Nucleic Acid Structure: Modified nucleosides, including those with 2'-O-methyl groups, serve as valuable probes for elucidating the structure and dynamics of RNA. medchemexpress.com For example, 2'-O-methylated pyrimidines have been used to study the conformational preferences of nucleic acid duplexes. nih.gov

| Modification | Effect on Triple Helix Stability | Reference |

| 2'-O-Methyl | Increased stability compared to DNA TFOs | glenresearch.combiosearchtech.com |

| 2'-O-Me-5-Me-U | Further increases triplex stability | biosearchtech.com |

| 2'-O-Me-5-Me-C | Can destabilize the triplex | biosearchtech.com |

Contribution to Structural Biology through Crystallographic Studies

Chemically modified nucleic acids, including those with 2'-O-methyl groups, are crucial for structural biology, particularly X-ray crystallography. nih.gov These modifications can facilitate crystallization and provide insights into the conformational properties of DNA and RNA.

Highlights from Crystallographic Studies:

Probing Molecular Interactions: The introduction of specific modifications, such as 2'-O-methyl groups, allows researchers to probe the interactions between nucleic acids and proteins or other molecules with high precision. nih.gov For instance, 5-Bromo-Uridine and 5-Iodo-Uridine have been specifically used in crystallography and cross-linking experiments. cambio.co.uk

Applications in Nucleic Acid Probes and Tools for Molecular Biology

The unique properties of 2'-O-methylated oligonucleotides make them highly suitable for use as probes and tools in molecular biology. Their increased stability and binding affinity are key advantages in various applications.

Antisense Oligonucleotides (ASOs): 2'-O-methyl modifications are frequently incorporated into ASOs to enhance their nuclease resistance and binding affinity to target mRNA. genelink.comidtdna.com This leads to more potent and durable gene silencing effects.

siRNA and miRNA: These modifications are also used in the synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) to improve their stability and in vivo performance. nih.gov

Nucleic Acid Probes: The enhanced hybridization properties of 2'-O-methylated oligonucleotides make them excellent probes for detecting specific DNA or RNA sequences in techniques like PCR and microarrays.

Role as a Precursor in the Development of Advanced Gene Editing Components (e.g., CRISPR guide RNA modifications)

The advent of CRISPR-Cas9 gene editing technology has opened up new avenues for therapeutic intervention, and chemical modifications of the guide RNA (gRNA) are playing a crucial role in improving its efficacy and specificity. nih.gov

Contributions to CRISPR Technology:

Enhanced Stability of Guide RNA: The gRNA is susceptible to degradation by cellular nucleases. Incorporating 2'-O-methyl modifications, particularly at the ends of the RNA strand, protects it from exonucleases, thereby increasing its half-life and improving gene editing outcomes. nih.govchemrxiv.orgglenresearch.com

Improved Specificity: Strategic placement of 2'-O-methyl modifications within the gRNA sequence can reduce off-target effects, a critical consideration for therapeutic applications. glenresearch.com Studies have shown that modifying the seed region of the crRNA can significantly impact specificity. siu.edu

Structure-Activity Relationship Studies: The synthesis of gRNAs with various chemical modifications, including 2'-O-methyl groups, allows for detailed structure-activity relationship studies. siu.edu This research helps to elucidate which positions in the gRNA are tolerant to modification and how different modifications affect the biochemical activity of the Cas9-gRNA complex. siu.edu For instance, while extensive modification with 2'-O-methyl groups can be tolerated in some regions, the seed region often prefers an A-form-like RNA structure. siu.edu

Analytical Characterization of 3 O Me U 2 Phosphoramidite and Modified Oligonucleotides

Spectroscopic Methods for Compound Validation

Spectroscopic methods are fundamental for the primary structural confirmation and molecular weight assessment of 3'-O-Me-U-2'-phosphoramidite.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of phosphoramidites. Both ¹H and ³¹P NMR are routinely used to confirm the identity and integrity of the this compound monomer.

¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. Specific signals in the spectrum correspond to the protons on the sugar moiety, the uracil (B121893) base, the 5'-O-dimethoxytrityl (DMT) protecting group, the 3'-O-methyl group, and the diisopropylamino and cyanoethyl groups of the phosphoramidite (B1245037) moiety. The chemical shifts and splitting patterns of these signals are unique to the molecule's structure and can be used for its definitive identification magritek.com. A characteristic region for analysis is between 5.0 ppm and 6.4 ppm, which contains signals from the anomeric proton of the sugar moiety, often showing unique splitting patterns and chemical shifts for each phosphoramidite magritek.com.

³¹P NMR: Phosphorus-31 NMR is particularly valuable for characterizing phosphoramidites as it directly probes the phosphorus (III) center. The ³¹P NMR spectrum of a phosphoramidite typically shows signals in the region of 140 ppm to 155 ppm magritek.com. Since the phosphorus atom in the phosphoramidite moiety is a chiral center, the compound exists as a mixture of two diastereomers, which can often be observed as two distinct singlets in the proton-decoupled ³¹P NMR spectrum magritek.comusp.org. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent method for confirming the presence of the correct phosphoramidite group and for detecting phosphorus-containing impurities, such as the oxidized P(V) species usp.org.

Table 1: Representative NMR Data for Phosphoramidite Characterization

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 5.0 - 6.4 | Anomeric proton signals for structural identification magritek.com |

| ³¹P | 140 - 155 | Confirmation of P(III) center, diastereomer identification, detection of P(V) impurities magritek.com |

Mass spectrometry is a powerful technique for the precise determination of the molecular weight of this compound and for assessing its purity. It is also essential for confirming the mass of the final modified oligonucleotides.

Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly used nih.govidtdna.com. ESI-MS is particularly well-suited for analyzing phosphoramidites and oligonucleotides, providing high accuracy and resolution idtdna.comresearchgate.net. For phosphoramidites, which can be sensitive to acid, methods have been developed using systems like lithium chloride in acetonitrile (B52724) to allow for accurate mass determination without degradation researchgate.net.

The analysis confirms the identity of the phosphoramidite by matching its measured molecular weight to the calculated theoretical value lcms.cz. For this compound, the expected molecular weight is 760.8 g/mol broadpharm.com. MS can also detect impurities, including byproducts from synthesis, degradation products (e.g., oxidation of the P(III) center to P(V)), and incompletely protected precursors idtdna.comwaters.com.

Table 2: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₀H₄₉N₄O₉P | broadpharm.com |

| Molecular Weight | 760.8 g/mol | broadpharm.com |

| CAS Number | 179479-05-1 | broadpharm.com |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are central to assessing the purity of the phosphoramidite monomer and for the analysis and purification of the resulting modified oligonucleotides.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of both the this compound monomer and the synthesized oligonucleotides. Reversed-phase HPLC (RP-HPLC) is most commonly employed for this purpose chromatographytoday.com.

For the analysis of the phosphoramidite monomer, a C18 column is typically used with a gradient elution system, often involving acetonitrile and an aqueous buffer chromatographytoday.comuni-muenchen.de. The high resolving power of HPLC allows for the separation of the main compound from closely related impurities waters.com. The presence of the chiral phosphorus atom results in two diastereomers, which can often be visualized as a pair of closely eluting peaks in the chromatogram chromatographytoday.com.

For modified oligonucleotides, RP-HPLC is used to assess the purity of the crude product after synthesis and to isolate the full-length product from shorter failure sequences (n-1, n-2 mers) and other synthesis-related impurities nih.gov. The retention of oligonucleotides on the reversed-phase column is influenced by their length and the presence of lipophilic protecting groups, such as the 5'-DMT group, which can be left on for "Trityl-on" purification nih.gov.

Table 3: Typical RP-HPLC Conditions for Phosphoramidite and Oligonucleotide Analysis

| Parameter | Monomer Analysis | Oligonucleotide Analysis |

|---|---|---|

| Column | YMC-Triart C18, Waters XBridge C18 | Waters XBridge OST C18, Nucleosil C18 uni-muenchen.denih.gov |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) | 0.1 M TEAA or 10 mM Ammonium (B1175870) Acetate in water nih.govlcms.cz |

| Mobile Phase B | Acetonitrile | Acetonitrile nih.govlcms.cz |

| Detection | UV at 260 nm | UV at 260 nm nih.gov |

Gel electrophoresis is a fundamental technique used to analyze the size and purity of oligonucleotides synthesized using this compound. Denaturing polyacrylamide gel electrophoresis (PAGE) is the preferred method due to its high resolving power, which can separate oligonucleotides differing by just a single nucleotide in length umich.eduwikipedia.org.

In this technique, the negatively charged oligonucleotide molecules migrate through a polyacrylamide gel matrix under the influence of an electric field wikipedia.org. Shorter molecules travel through the gel pores more easily and thus migrate faster and further than longer ones wikipedia.org. The inclusion of a denaturant (e.g., urea) ensures that the oligonucleotides remain single-stranded and separate based on size alone, without interference from secondary structures. After electrophoresis, the oligonucleotides are visualized, typically by UV shadowing or staining with dyes like methylene blue or SYBR Green, allowing for an assessment of the full-length product's purity relative to any shorter failure sequences umich.edu.

Quality Control and Impurity Profiling

Strict quality control and comprehensive impurity profiling of this compound are essential because the quality of this starting material directly impacts the quality of the final therapeutic oligonucleotide usp.orgwaters.com. The repetitive nature of oligonucleotide synthesis means that even trace amounts of impurities in the phosphoramidite can accumulate in the final product, leading to a significant decrease in the yield of the desired sequence and complicating purification thermofisher.com.

Potential impurities in phosphoramidites are categorized based on their reactivity and potential to be incorporated into the growing oligonucleotide chain. "Critical impurities" are of the most concern as they can be incorporated during synthesis and are difficult or impossible to separate from the final product thermofisher.comwuxiapptec.com.

Common impurities include:

Oxidized P(V) species: The phosphoramidite P(III) center is susceptible to oxidation to the P(V) phosphate (B84403) triester, which is inactive in the coupling reaction waters.com.

Hydrolysis products: Exposure to moisture can lead to hydrolysis of the phosphoramidite.

Byproducts from synthesis: Impurities related to the starting materials or side reactions during the synthesis of the phosphoramidite itself.

Impurities with incorrect protecting groups: These can lead to the incorporation of undesired modifications into the oligonucleotide thermofisher.com.

A combination of HPLC and ³¹P NMR is typically used for routine quality control to quantify the purity of the phosphoramidite and identify and quantify critical impurities usp.org. Advanced LC-MS methods are also employed for detailed impurity profiling and structural elucidation of unknown impurities at very low levels lcms.cz. Rigorous control ensures that the phosphoramidite meets high purity standards (e.g., >99%) before being used in oligonucleotide synthesis wuxiapptec.com.

Identification and Quantification of Synthetic Byproducts

The quality of phosphoramidite building blocks is paramount, as any impurities can be incorporated into the oligonucleotide chain during synthesis, potentially compromising the final product's integrity. lcms.czusp.org The manufacturing process of this compound can introduce several types of byproducts, which are broadly classified based on their reactivity and potential impact on the oligonucleotide synthesis. thermofisher.comnih.gov

Common synthetic byproducts include oxidized phosphoramidite (a P(V) species), detritylated compounds (loss of the 5'-O-DMT protecting group), and other process-related impurities. nih.gov The repetitive nature of oligonucleotide synthesis can amplify the presence of even trace amounts of critical impurities; for instance, a 0.2% impurity in a phosphoramidite used eight times in a 20-mer sequence can result in a final impurity level of 1.6%. thermofisher.com

A variety of analytical methods are employed for the comprehensive profiling of these byproducts. High-performance liquid chromatography (HPLC), particularly in reversed-phase (RP) mode, coupled with UV detection and mass spectrometry (MS), is a primary tool for separating and identifying impurities. lcms.czchromatographytoday.com This LC-MS approach allows for sensitive detection of trace impurities at levels of 0.01% and below. lcms.czthermofisher.com Furthermore, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful orthogonal technique to assess purity by specifically detecting the phosphorus-containing compounds, allowing for the quantification of the desired P(III) phosphoramidite against oxidized P(V) impurities. usp.orgmagritek.com

Table 1: Common Synthetic Byproducts and Analytical Methods

| Byproduct Type | Common Examples | Primary Analytical Technique(s) | Typical Limit of Quantification (LOQ) |

|---|---|---|---|

| Oxidation Products | P(V) phosphate/phosphonate species | ³¹P NMR, RP-HPLC-MS | <1% (³¹P NMR), <0.05% (LC-MS) |

| Protecting Group Failure | 5'-OH species (Detritylation) | RP-HPLC-UV/MS | 0.01% - 0.1% |

| Side-Reaction Products | Cyanoethylated bases | RP-HPLC-MS/MS | <0.1% |

| Incomplete Reactions | H-phosphonate species | RP-HPLC-MS, ³¹P NMR | <0.1% |

Evaluation of Diastereomeric Mixtures

A key structural feature of this compound is the chiral phosphorus (III) center in the phosphoramidite moiety. usp.orgmagritek.com This chirality results in the phosphoramidite existing as a mixture of two diastereomers, often designated as Rp and Sp. nih.gov During automated solid-phase synthesis, the incorporation of this phosphoramidite into a growing oligonucleotide chain creates a new stereocenter at the internucleotide linkage. waters.com Consequently, an oligonucleotide containing 'n' such modified linkages will exist as a complex mixture of up to 2ⁿ diastereomers. waters.comnih.gov

These diastereomers can possess different physicochemical and pharmacological properties, including nuclease resistance and binding affinity, making their characterization and control a critical aspect of oligonucleotide development. nih.govnih.gov The evaluation of these diastereomeric mixtures is performed at both the phosphoramidite starting material stage and on the final oligonucleotide product.

Several analytical techniques have been developed to separate and quantify these stereoisomers.

Chromatographic Methods: Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a widely used and effective technique for separating oligonucleotide diastereomers. nih.govnih.gov The choice of ion-pairing agent and its concentration can significantly impact the resolution of the diastereomers. waters.com Hydrophilic interaction chromatography (HILIC) has also emerged as a valuable technique for the partial separation of diastereomers in full-length oligonucleotides. acs.org For the phosphoramidite building blocks themselves, both reversed-phase and normal-phase HPLC can be used to visualize the two isomers, which often appear as double peaks. chromatographytoday.comymc.eu

Spectroscopic Methods: ³¹P NMR spectroscopy is particularly well-suited for analyzing phosphoramidites, as the two diastereomers typically exhibit distinct chemical shifts, allowing for their relative quantification. usp.orgmagritek.com For oligonucleotides, high-field NMR can be used to identify and quantify the diastereomeric composition of the final product. chemrxiv.org

Other Techniques: Advanced methods such as capillary electrophoresis and tandem ion mobility spectrometry-mass spectrometry (IMS-MS) are also being explored for the detailed characterization of oligonucleotide diastereomers. nih.govnih.gov

Table 2: Analytical Techniques for Diastereomer Evaluation

| Analyte | Technique | Key Parameters/Observations | Purpose |

|---|---|---|---|

| This compound | ³¹P NMR | Two distinct singlets are observed for the P(III) center. | Quantification of diastereomer ratio. |

| This compound | RP-HPLC, NP-HPLC | Appearance of double peaks corresponding to the two isomers. usp.orgymc.eu | Purity assessment and visualization of diastereomers. |

| Modified Oligonucleotides | IP-RPLC | Mobile phase with "weak" ion-pairing agents (e.g., TEAA) enhances separation. waters.com | Separation and quantification of oligonucleotide diastereomers. |

| Modified Oligonucleotides | HILIC | Mobile phase composition and temperature can be tuned to improve separation. acs.org | Orthogonal method for diastereomer profiling. |

| Modified Oligonucleotides | High-Field NMR (¹H, ³¹P) | Resolution of signals for individual diastereomers in the full oligonucleotide sequence. chemrxiv.org | Structural confirmation and quantification of diastereomers. |

Challenges and Considerations in Research Applications

Challenges in Maintaining High Coupling Efficiencies

The efficiency of the coupling step in solid-phase oligonucleotide synthesis is paramount for the production of high-quality, full-length oligonucleotides. With modified phosphoramidites like 3'-O-Me-U-2'-phosphoramidite, achieving consistently high coupling efficiencies can be challenging due to several factors.

To address these challenges, researchers may need to optimize several aspects of the synthesis protocol. This can include increasing the concentration of the phosphoramidite (B1245037) and the activator, extending the coupling time, or employing alternative, more potent activators. sylentis.com The choice of solvent can also play a crucial role in ensuring the solubility and reactivity of the phosphoramidite.

| Factor | Challenge | Potential Mitigation Strategies |

| Steric Hindrance | The 3'-O-methyl group can sterically hinder the approach of the incoming phosphoramidite to the growing oligonucleotide chain. | - Use of more potent activators- Extended coupling times- Optimization of solvent conditions |

| Activator Potency | Standard activators may not be sufficient to drive the coupling reaction to completion with sterically hindered phosphoramidites. | - Employment of activators such as DCI (4,5-dicyanoimidazole) or BTT (5-(Benzylthio)-1H-tetrazole) |

| Reagent Concentration | Insufficient concentration of the phosphoramidite or activator can lead to incomplete coupling. | - Increasing the molar excess of the phosphoramidite and activator |

Management of Side Reactions During Synthesis and Deprotection

The chemical synthesis of oligonucleotides is a multi-step process that involves the use of various protecting groups and reagents, creating opportunities for side reactions to occur. twistbioscience.com The presence of the 3'-O-methyl modification can influence the propensity for certain side reactions during both the synthesis and the final deprotection steps.

During synthesis, incomplete capping of unreacted 5'-hydroxyl groups can lead to the formation of deletion mutants (n-1 sequences). Furthermore, the phosphite (B83602) triester intermediate is susceptible to oxidation if not handled under anhydrous conditions.

The deprotection step, which involves the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, must be carefully controlled to prevent modification of the desired oligonucleotide. mdpi.com The choice of deprotection conditions, including the base used and the temperature and duration of the treatment, is critical. For some modified nucleosides, standard deprotection conditions can lead to undesired modifications or degradation of the oligonucleotide. nih.govnih.gov For instance, certain protecting groups may require specific deprotection cocktails to be removed efficiently without affecting the integrity of the modified nucleotide.

Common side reactions and byproducts that need to be managed include:

Formation of n-1 and other deletion sequences: Resulting from incomplete coupling or capping.

Phosphonate formation: Due to the presence of water during the coupling step.

Base modification: Occurring during the final deprotection step if conditions are too harsh.

Incomplete deprotection: Leading to residual protecting groups on the final oligonucleotide.

Rigorous purification of the final product is essential to remove these side products and ensure the homogeneity of the oligonucleotide for downstream applications. sylentis.comnih.gov

Purity Requirements for Downstream Research Applications

The purity of synthetic oligonucleotides is a critical factor that directly impacts the reliability and reproducibility of research findings. thermofisher.comlcms.cz For applications such as antisense experiments, RNA interference studies, and use as aptamers or probes, the presence of impurities can lead to misleading or uninterpretable results. usp.org

Impurities in a synthetic oligonucleotide preparation can arise from several sources, including:

Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling steps.

Deletion sequences: Oligonucleotides missing one or more internal bases.

Modified oligonucleotides: Products with unintended chemical modifications that occurred during synthesis or deprotection.

Residual protecting groups: Incompletely deprotected oligonucleotides.

These impurities can interfere with downstream applications in various ways. For example, truncated sequences may compete with the full-length oligonucleotide for binding to the target sequence, leading to a reduction in the intended biological effect. Oligonucleotides with residual protecting groups may exhibit altered hybridization properties or reduced biological activity.

To ensure the required level of purity, synthetic oligonucleotides are typically purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). sylentis.comhuarenscience.com The choice of purification method depends on the length of the oligonucleotide and the specific requirements of the downstream application. For many research applications, a purity of >90% is often required.

| Impurity Type | Source | Potential Impact on Research Applications |

| Truncated Sequences | Incomplete coupling reactions | - Reduced effective concentration of the full-length product- Competition for target binding |

| Deletion Sequences | Inefficient capping | - Altered binding affinity and specificity |

| Base Modifications | Harsh deprotection conditions | - Changes in hybridization properties- Potential for off-target effects |

| Residual Protecting Groups | Incomplete deprotection | - Altered solubility and cellular uptake- Reduced biological activity |

Biocompatibility and Stability in Research Models (e.g., nuclease resistance, cellular uptake considerations in in vitro studies)

For oligonucleotides to be effective in biological systems, they must be biocompatible and stable in the presence of cellular components, particularly nucleases. idtdna.com The introduction of a 3'-O-methyl modification can significantly enhance the nuclease resistance of an oligonucleotide. genelink.com This is because many exonucleases, which degrade nucleic acids from the ends, require a free 3'-hydroxyl group to initiate their activity. The 3'-O-methyl group blocks this site, thereby protecting the oligonucleotide from degradation by 3'-exonucleases. nih.govpnas.org This increased stability can lead to a longer half-life in cell culture or in vivo, enhancing the duration of the biological effect.

However, modifications that increase nuclease resistance can also influence other biological properties, such as cellular uptake. The mechanism by which oligonucleotides enter cells is complex and can be affected by their size, charge, and chemical modifications. nih.govnih.govmdpi.comresearchgate.net While some modifications have been shown to enhance cellular uptake, others may have a neutral or even inhibitory effect. Therefore, when designing experiments with 3'-O-Me-U modified oligonucleotides, it is important to consider how this modification might affect their delivery into the target cells.

The biocompatibility of the modified oligonucleotide is another important consideration. While the 2'-O-methyl modification is generally considered to be well-tolerated, it is essential to assess any potential cytotoxicity or off-target effects of oligonucleotides containing the 3'-O-Me-U modification in the specific research model being used. genelink.com

| Property | Impact of 3'-O-Methyl Modification | Research Consideration |

| Nuclease Resistance | Increased resistance to 3'-exonucleases. nih.govpnas.org | - Longer half-life of the oligonucleotide in biological systems.- Potentially more sustained biological effect. |

| Cellular Uptake | The effect is not well-characterized and may be sequence and cell-type dependent. nih.govnih.gov | - Optimization of delivery methods (e.g., transfection reagents) may be necessary.- Assessment of cellular uptake efficiency is recommended. |

| Biocompatibility | Generally expected to be good, similar to other 2'-O-methyl modifications. | - Evaluation of potential cytotoxicity in the specific cell line or model system is advisable. |

| Stability | Enhanced stability against degradation. genelink.comroyalsocietypublishing.orgnih.govnih.govresearchgate.net | - Improved reliability of experimental results due to prolonged integrity of the oligonucleotide. |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Improved Scalability and Efficiency

The current synthesis of 3'-O-Me-U-2'-phosphoramidite and other modified phosphoramidites can be complex and costly, limiting their large-scale applications. huarenscience.com Future research is directed towards developing more efficient and scalable synthetic routes. One promising area is the application of green chemistry principles to reduce solvent usage and waste generation. huarenscience.com Innovations in purification strategies, such as simulated moving bed chromatography and solid-phase extraction, are being explored to streamline the manufacturing process. huarenscience.com

A summary of potential improvements in the synthesis of this compound is presented in the table below.

| Area of Development | Potential Improvement | Impact |

| Green Chemistry | Reduced solvent usage, recycling of reagents. | Lower environmental impact and production costs. huarenscience.com |

| Purification | Simulated moving bed chromatography, solid-phase extraction. | Increased purity and yield, reduced production time. huarenscience.com |

| Reaction Engineering | Flow chemistry, automated synthesis. | Enhanced scalability, reproducibility, and efficiency. huarenscience.comdatainsightsmarket.com |

| Catalysis | Development of novel, cost-effective catalysts. | Reduced manufacturing costs and improved reaction kinetics. huarenscience.com |

| Convergent Synthesis | Assembly of larger fragments before final ligation. | Increased efficiency for the synthesis of long oligonucleotides. researchgate.net |

Exploration of New Applications in Synthetic Biology and Bio-Nanotechnology

The unique properties conferred by the 3'-O-methyl modification make it an attractive candidate for novel applications in synthetic biology and bio-nanotechnology. In synthetic biology, oligonucleotides containing 3'-O-Me-U could be used to construct artificial gene circuits with enhanced stability against cellular nucleases. This could lead to more robust and predictable behavior of synthetic biological systems. The modification could also be employed in the development of novel aptamers and ribozymes with tailored functionalities. mdpi.com